2,5-Diaminobenzene-1,3-disulfonic acid
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Description
2,5-Diaminobenzene-1,3-disulfonic acid is a chemical compound with applications in various fields such as polymer science and catalysis. It is often used in the synthesis of polyimides and other polymers.
Synthesis Analysis
- The synthesis of related sulfonated diamine monomers involves direct sulfonation of commercially available diamines using fuming sulfuric acid as the sulfonating agent (Fang et al., 2002).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as sulfonated polyimides, is characterized by a more flexible structure compared to those derived from other sulfonated diamines. This flexibility influences their physical and chemical properties (Fang et al., 2002).
Chemical Reactions and Properties
- Sulfonated polyimides involving sulfonated diamine monomers exhibit better stability toward water and fair stability to oxidation. These properties make them suitable for applications such as fuel cells (Fang et al., 2002).
Physical Properties Analysis
- The resulting sulfonated polyimides from these monomers display good water stability and high proton conductivity, which are key properties for their use in fuel cell applications (Fang et al., 2002).
Chemical Properties Analysis
- These compounds can be cross-linked using various agents to modify their chemical properties, such as reducing water swelling due to high degrees of sulfonation and controlling molecular transport (Lee et al., 2006).
Scientific Research Applications
Water Soluble Polymers
2,5-Diaminobenzene-1,3-disulfonic acid has been utilized in the synthesis of high molecular weight, conjugated main chain azo polymers. These polymers are highly soluble in water across a broad pH range and exhibit solubility in common polar organic solvents such as DMF, DMSO, and NMP. This property is instrumental in applications requiring water-soluble polymers with specific optical or electronic properties (Balasubramanian et al., 1996).
Copolymerization for Membrane Fabrication
The compound has been involved in copolymerization processes to create ternary copolyamides with aromatic diamines and iso- or terephthaloyl chloride. These copolymers, characterized by high reduced viscosity, have been used to fabricate asymmetric membranes demonstrating good reverse osmosis performance and high chlorine resistance, useful in water purification and filtration technologies (Konagaya & Tokai, 2000).
Sulfonated Azacalixarenes Formation
Research has shown the capability of 2,5-Diaminobenzene-1,3-disulfonic acid in forming water-soluble sulfonated azacalixarenes through reactions with cyanuric chloride. These compounds are of interest due to their potential applications in host-guest chemistry and as building blocks for more complex molecular architectures (Clayden et al., 2009).
Proton Conduction and Methanol Permeation Properties
The synthesis of sulfonated polyimide (SPI) membranes using 2,5-Diaminobenzene-1,3-disulfonic acid has shown promising results in improving water sorption, proton conduction, and methanol permeation properties. These SPI membranes, cross-linked with specific sulfonic acid-containing compounds, offer potential applications in fuel cell technologies, particularly in enhancing ion conductivity and reducing undesirable molecular transport (Lee et al., 2006).
Nitric Oxide Detection
The ability of 2,5-Diaminobenzene-1,3-disulfonic acid to trap nitric oxide (NO) in the presence of dioxygen has been exploited for the spectrofluorimetric determination of NO at trace levels. This approach offers a specific, sensitive, and straightforward protocol for detecting NO in aqueous solutions, with potential applications in environmental monitoring and biomedical research (Zhang et al., 2002).
properties
IUPAC Name |
2,5-diaminobenzene-1,3-disulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O6S2/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJPFLIBOTDKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)N)S(=O)(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570455 |
Source
|
Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diaminobenzene-1,3-disulfonic acid | |
CAS RN |
6409-48-9 |
Source
|
Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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